3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]propanamide
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Overview
Description
3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]propanamide typically involves multiple steps. One common approach starts with the preparation of the chromen-2-one core, followed by functionalization at specific positions to introduce the desired substituents.
Preparation of Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Amidation: The final step involves the coupling of the functionalized chromen-2-one with N-[2-(4-pyridyl)ethyl]propanamide using standard amidation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-2-one core, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridyl and chromen-2-one moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-2-one and pyridyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromen-2-one core.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromen-2-one core and similar substituents.
N-[2-(4-pyridyl)ethyl]propanamide derivatives: These compounds share the pyridyl and propanamide moieties.
Uniqueness
3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]propanamide is unique due to the specific combination of substituents on the chromen-2-one core and the presence of the pyridyl and propanamide groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H26N2O4 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-(2-pyridin-4-ylethyl)propanamide |
InChI |
InChI=1S/C24H26N2O4/c1-16(2)15-29-19-4-5-20-17(3)21(24(28)30-22(20)14-19)6-7-23(27)26-13-10-18-8-11-25-12-9-18/h4-5,8-9,11-12,14H,1,6-7,10,13,15H2,2-3H3,(H,26,27) |
InChI Key |
CEACIMKRXSMJBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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